molecular formula C12H16ClN B13715071 3-(4-Cyclopropylphenyl)azetidine Hydrochloride

3-(4-Cyclopropylphenyl)azetidine Hydrochloride

Cat. No.: B13715071
M. Wt: 209.71 g/mol
InChI Key: SWRGBDGHPQUTPX-UHFFFAOYSA-N
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Description

3-(4-Cyclopropylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds. The presence of a cyclopropyl group attached to the phenyl ring further enhances the compound’s chemical properties, making it a valuable entity in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclopropylphenyl)azetidine Hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring:

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Batch Synthesis: The compound can be synthesized in batch reactors where each step is carried out sequentially with intermediate purification.

    Continuous Flow Synthesis: Continuous flow reactors can be used to streamline the synthesis process, allowing for better control over reaction conditions and improved yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclopropylphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

3-(4-Cyclopropylphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Cyclopropylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The cyclopropyl group and azetidine ring contribute to its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing heterocycle without the cyclopropyl group.

    3-Phenylazetidine: Similar structure but lacks the cyclopropyl group.

    4-Cyclopropylphenylamine: Contains the cyclopropylphenyl moiety but lacks the azetidine ring.

Uniqueness

3-(4-Cyclopropylphenyl)azetidine Hydrochloride is unique due to the combination of the azetidine ring and the cyclopropylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-(4-cyclopropylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-2-9(1)10-3-5-11(6-4-10)12-7-13-8-12;/h3-6,9,12-13H,1-2,7-8H2;1H

InChI Key

SWRGBDGHPQUTPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C3CNC3.Cl

Origin of Product

United States

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